3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid
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Overview
Description
3-(4-(Benzyloxy)-3,5-dibromophenyl)propanoic acid is an organic compound that features a benzyloxy group attached to a dibromophenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzyloxy)-3,5-dibromophenyl)propanoic acid typically involves multiple steps:
Coupling Reaction: The dibrominated intermediate is then subjected to a coupling reaction with a suitable propanoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)-3,5-dibromophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(4-(Benzyloxy)-3,5-dibromophenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(benzyloxy)-3,5-dibromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(4-(Benzyloxy)phenyl)propanoic acid: Lacks the dibromo groups, resulting in different reactivity and biological activity.
3-(4-(Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a benzyloxy group, leading to different chemical properties and applications.
Uniqueness
3-(4-(Benzyloxy)-3,5-dibromophenyl)propanoic acid is unique due to the presence of both benzyloxy and dibromo groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C16H14Br2O3 |
---|---|
Molecular Weight |
414.09 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H14Br2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20) |
InChI Key |
ZCVQDNGOBFARHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CCC(=O)O)Br |
Origin of Product |
United States |
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